{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N4OS |
|---|---|
Molecular Weight |
232.26 g/mol |
IUPAC Name |
2-[[5-(pyridin-2-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C10H8N4OS/c11-4-6-16-10-14-13-9(15-10)7-8-3-1-2-5-12-8/h1-3,5H,6-7H2 |
InChI Key |
BBHBVCBFGRMPAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NN=C(O2)SCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Pyridinylmethyl Group: This step involves the alkylation of the oxadiazole ring with a pyridinylmethyl halide.
Attachment of the Sulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit various antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can act against both Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study : A study involving the synthesis of several oxadiazoline compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of the pyridyl ring significantly enhanced antimicrobial activity compared to similar compounds lacking this substituent .
| Compound Name | Activity | Target Organisms |
|---|---|---|
| 5-(Diphenylmethyl)-1,3,4-oxadiazol-2-thiol | Moderate | Bacillus subtilis, Candida albicans |
| 5-(Thiazolyl)-1,3,4-oxadiazol-2-thiol | High | E. coli, C. albicans |
| {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile | Promising | Various bacterial strains |
Antitumor Properties
Oxadiazole derivatives are also being investigated for their antitumor potential. The structural features of these compounds allow them to interact with biological targets involved in cancer cell proliferation.
- Research Insight : A review highlighted that oxadiazole-based compounds have been synthesized and evaluated for cytotoxicity against various cancer cell lines. The introduction of sulfur and nitrogen heteroatoms in their structure appears to enhance their ability to inhibit tumor growth .
Synthesis and Development
The synthesis of this compound typically involves several key reactions:
- Formation of the oxadiazole ring through cyclization reactions involving hydrazones.
- Introduction of the pyridinylmethyl group via nucleophilic substitution.
- Final modifications to enhance solubility and bioavailability.
These synthetic pathways are crucial for optimizing the compound's pharmacological properties.
Mechanism of Action
The mechanism of action of {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the oxadiazole ring critically influence molecular weight, solubility, and melting points. The following table summarizes key analogs:
*Calculated based on molecular formula.
Key Observations :
- Bulkiness : The diphenylmethyl group in compound 4 () increases molecular weight (~429.5 g/mol) and likely reduces solubility compared to the target compound’s pyridinylmethyl group .
- Heteroaromatic Influence : Pyridine (target compound) and indole (8t–8w) substituents may improve π-π stacking in biological targets, though indole derivatives exhibit broader bioactivity (e.g., LOX inhibition) .
Critical Analysis of Contradictions and Limitations
- Bioactivity Data Gap : Unlike indole derivatives () or antifungal agents (), the target compound lacks reported biological data, complicating direct efficacy comparisons.
- Solubility vs. Bulkiness : Bulky substituents (e.g., diphenylmethyl in ) may hinder pharmacokinetics despite enhancing thermal stability .
Biological Activity
The compound {[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.
- Molecular Formula : CHNOS
- Molecular Weight : 232.26 g/mol
- Structure : The compound features a pyridinylmethyl group attached to an oxadiazole ring with a sulfanyl linkage to acetonitrile.
Biological Activity Overview
Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including antimicrobial , anticancer , and anti-inflammatory properties. The specific activities of this compound are summarized below:
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. For instance:
- A study demonstrated that related oxadiazole compounds showed significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
- Another investigation highlighted that derivatives featuring the oxadiazole structure can inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis. Computational docking studies revealed promising binding affinities for MMP-2 and MMP-9 .
Antimicrobial Activity
Oxadiazoles have also been noted for their antimicrobial properties:
- A series of oxadiazole derivatives were tested against bacterial strains such as E. coli and S. aureus, showing effective inhibition at various concentrations .
- The presence of the pyridinyl group enhances the lipophilicity and biological activity of these compounds, making them suitable candidates for further development in antibiotic therapy .
Case Studies
Case Study 1: Anticancer Efficacy
A recent study synthesized several derivatives of oxadiazoles and evaluated their anticancer properties using MTT assays. The compound this compound was found to exhibit an IC value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial effectiveness of various oxadiazole compounds was assessed against Staphylococcus aureus. The results indicated that the tested compounds significantly reduced bacterial growth compared to controls, suggesting that modifications in the oxadiazole structure could enhance antimicrobial activity .
Research Findings Table
| Activity Type | Compound | Cell Line / Pathogen | IC/Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|---|---|
| Anticancer | This compound | HeLa, MCF-7 | IC ~ 5 µM | Apoptosis induction |
| Antimicrobial | Various oxadiazoles | E. coli, S. aureus | MIC ~ 10 µg/mL | Cell wall disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
